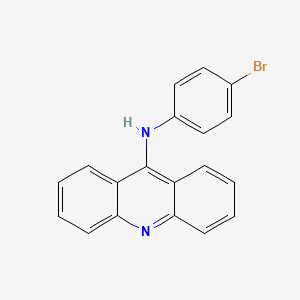

N-(4-bromophenyl)acridin-9-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-bromophenyl)acridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRICPBFUNYHTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226670 | |

| Record name | Acridine, 9-(p-bromoanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75775-90-5 | |

| Record name | Acridine, 9-(p-bromoanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075775905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 9-(p-bromoanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Bromophenyl Acridin 9 Amine and Analogues

General Synthetic Strategies for 9-Aminoacridines

The assembly of 9-aminoacridines typically follows a convergent approach, where the acridine (B1665455) scaffold is first synthesized and then functionalized. Key intermediates in these syntheses are often 9-chloroacridines, which serve as versatile precursors for the introduction of the desired amino functionality.

Condensation Reactions with 9-Chloroacridine (B74977) Precursors

A widely employed and direct method for the synthesis of N-substituted 9-aminoacridines is the condensation reaction between a 9-chloroacridine precursor and an appropriate primary or secondary amine. nih.govresearchgate.net In the specific case of N-(4-bromophenyl)acridin-9-amine, this involves the reaction of 9-chloroacridine with 4-bromoaniline.

This reaction is typically carried out at elevated temperatures, often in a high-boiling polar solvent such as dimethylformamide (DMF), and may be facilitated by the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. researchgate.net The nucleophilic aromatic substitution (SNAr) of the highly activated chlorine atom at the C-9 position by the amine proceeds to furnish the desired 9-aminoacridine (B1665356) derivative. researchgate.net The reactivity of the 9-chloroacridine is enhanced by the electron-withdrawing nature of the heterocyclic system.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 9-Chloroacridine | 3-Aminobenzotrifluoride | - | 9-[(3'-Trifluoromethyl)phenylamino]acridine hydrochloride | 88% | arabjchem.org |

| 9-Chloroacridine | Various Anilines/Phenols | Ar-NH2 or Ar-OH | 9-Anilinoacridine (B1211779) or 9-Phenoxyacridine derivatives | - | nih.gov |

| 9-Chloroacridine | Primary Amines | Triethylamine (Et3N), DMF, 120-130 °C or MW/Sonication | 9-Aminoacridine derivatives | - | researchgate.net |

Jourdan-Ullmann Coupling Approaches for Anilinoacridine Formation

The Jourdan-Ullmann reaction, a copper-catalyzed N-arylation, provides a powerful method for the formation of the N-phenyl bond in N-aryl-9-aminoacridines. wikipedia.orgnih.gov This approach is particularly useful for constructing the N-phenylanthranilic acid backbone, a key precursor to the acridone (B373769) intermediate. orgsyn.orgresearchgate.net The reaction involves the coupling of an aryl halide with an aniline (B41778) derivative in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net For the synthesis of the precursor to this compound, this would involve the coupling of a suitable o-halobenzoic acid with 4-bromoaniline.

Recent advancements in the Ullmann condensation have led to milder reaction conditions, often employing ligands to facilitate the copper-catalyzed coupling. nih.gov The use of ultrasound has also been shown to accelerate the reaction and improve yields, even when using water as a solvent. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Base/Solvent | Conditions | Product | Yield | Reference |

| o-Chlorobenzoic acid | Aniline | Copper, Potassium Carbonate, Water | Ultrasound (20 min) | N-Phenylanthranilic acid | 81% | researchgate.net |

| o-Chlorobenzoic acid | Aniline | Copper oxide, Potassium carbonate | Reflux (2 hours) | N-Phenylanthranilic acid | 82-93% | orgsyn.org |

| 2-Chlorobenzoic acid | 2-Methylaniline | Cu/Cu2O, Base, Solvent | 130°C (24 hours) | N-(2-methylphenyl)anthranilic acid | High | nih.gov |

Cyclization Techniques for Acridone Intermediates in Aminoacridine Synthesis

Once the N-phenylanthranilic acid is synthesized, the next crucial step is its intramolecular cyclization to form the acridone core. orgsyn.org This is typically achieved through the action of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. rsc.org The reaction proceeds via an intramolecular Friedel-Crafts acylation, where the carboxylic acid group acylates the aniline ring to form the tricyclic acridone structure.

The resulting acridone is a stable intermediate that can then be converted to the corresponding 9-chloroacridine. This transformation is commonly accomplished by treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). orgsyn.orgchemicalbook.com The 9-chloroacridine is then ready for condensation with the desired amine as described in section 2.1.1.

| Reactant | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| N-Phenylanthranilic acid | Concentrated H2SO4 | Boiling water bath (4 hours) | Acridone | - | orgsyn.org |

| N-Phenylanthranilic acid derivatives | Boron trifluoride etherate (BF3·Et2O) | Microwave, solvent-free | Acridones | Good to excellent | rsc.org |

| Acridone | Phosphorus oxychloride (POCl3) | 85-90°C | 9-Chloroacridine | - | orgsyn.org |

| 2-((4-Ethoxyphenyl)amino)-4-nitrobenzoic acid | Phosphorus oxychloride (POCl3) | Reflux | 9-Chloro-2-ethoxy-6-nitroacridine | 88% | chemicalbook.com |

Advanced Derivatization of 9-Aminoacridine Scaffolds

Further functionalization of the 9-aminoacridine core allows for the introduction of diverse chemical moieties, which can significantly influence the compound's biological activity.

Reductive amination offers a versatile method for the N-alkylation of the 9-amino group or other amino substituents on the acridine scaffold. google.comnih.gov This two-step, one-pot reaction involves the initial formation of a Schiff base between an amino group and an aldehyde or ketone, followed by its reduction to the corresponding amine. chim.it

This technique is particularly useful for introducing a variety of side chains to the 9-aminoacridine core. For instance, reacting 9-aminoacridine with an aldehyde in the presence of a mild reducing agent like sodium cyanoborohydride (NaCNBH3) can yield N-alkyl-9-aminoacridines in good yields. google.com While the amino group at C-9 can participate in reductive amination, it is noted to be less reactive than other amino groups that may be present on the acridine ring. nih.gov

| Reactant 1 | Reactant 2 | Reducing Agent/Conditions | Product | Yield | Reference |

| 9-Aminoacridine | Benzaldehyde | NaCNBH3, MeOH, 1% Acetic Acid, RT, 2h | N-Benzyl-9-aminoacridine | 58-92% | google.com |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of 9-aminoacridines, as highlighted by the condensation of 9-chloroacridine with amines. researchgate.net The electron-deficient nature of the acridine ring system makes the C-9 position highly susceptible to nucleophilic attack, especially when a good leaving group like a halide is present.

Beyond the initial synthesis, SNAr reactions can be employed to further modify the acridine scaffold. If the acridine ring is substituted with other leaving groups, such as nitro groups, in positions activated by the ring nitrogen, these can also be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, further expanding the chemical diversity of the 9-aminoacridine library.

Addition-Elimination (AE) Mechanisms

The primary mechanism for the synthesis of this compound from a 9-haloacridine precursor is nucleophilic aromatic substitution, which proceeds via an Addition-Elimination (AE) pathway. google.comchemistrysteps.com This two-step mechanism is characteristic of substitutions on electron-deficient aromatic rings, such as the acridine system.

The reaction is initiated by the nucleophilic attack of the amine, in this case, 4-bromoaniline, on the electrophilic C-9 carbon of the acridine ring. chemistrysteps.com The pyridinic nitrogen in the acridine system strongly withdraws electron density, making the C-9 position particularly susceptible to nucleophilic attack. This initial addition step breaks the aromaticity of the central ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the subsequent elimination step, the leaving group, typically a halide like chloride, is expelled, and the aromaticity of the acridine ring is restored, yielding the final this compound product. chemistrysteps.com

This AE mechanism is a fundamental process in the synthesis of numerous 9-aminoacridine derivatives. google.com

Solid Phase Synthesis (SPS) Strategies

To expedite the discovery and optimization of acridine-based compounds, solid-phase synthesis (SPS) strategies have been developed. This approach allows for the rapid generation of libraries of 9-aminoacridine derivatives with diverse substituents. google.comnih.gov In a typical SPS workflow, a reactant is anchored to a solid support (resin), and subsequent reagents are added in solution. Excess reagents and by-products are easily washed away, simplifying purification.

This methodology can be applied to generate a variety of 9-anilinoacridines with different functional groups on the aniline ring or the acridine core. google.com For example, after coupling a protected amino acid to a resin, the protecting group can be removed, and the exposed amine can then be reacted with a 9-chloroacridine derivative. stanford.edu While full solid-phase synthesis for the final coupling can be challenging, semi-automated parallel synthesis approaches have proven effective. These methods allow for the creation of a large number of analogs in a short time, facilitating structure-activity relationship (SAR) studies. nih.gov The use of solid-phase extraction (SPE) with ion-exchange resins is also a key technique for purifying the final products in these high-throughput strategies. nih.gov

Specific Synthetic Routes for this compound and its Functionalized Analogues

The synthesis of the title compound and its derivatives can be achieved through several specific and adaptable routes.

Preparation of Acridine-9-amine Derivatives Incorporating 4-Bromophenyl Moieties

The most direct synthesis of this compound involves the condensation reaction between 9-chloroacridine and 4-bromoaniline. This reaction is a classic example of nucleophilic aromatic substitution on the acridine core.

The synthesis generally follows a two-step procedure:

Synthesis of 9-Chloroacridine: The precursor, 9-chloroacridine, is typically prepared by the cyclization of N-phenylanthranilic acid using a chlorinating agent like phosphorus oxychloride (POCl₃). orgsyn.orgunco.edu The excess POCl₃ is removed by distillation, and the resulting crude 9-chloroacridine is carefully isolated, as it is susceptible to hydrolysis. orgsyn.org

Condensation with 4-Bromoaniline: The 9-chloroacridine is then reacted with 4-bromoaniline. unco.edu To facilitate the reaction, it is often advantageous to first convert the 9-chloroacridine to a more reactive intermediate, such as 9-phenoxyacridine, by heating it with phenol. This intermediate is then treated with the substituted aniline to yield the desired 9-anilinoacridine derivative. nih.govorgsyn.org The final product is typically isolated as its hydrochloride salt. orgsyn.org

A related synthesis involves reacting 9-aminoacridine with a substituted benzyl (B1604629) halide, such as 4-bromobenzyl bromide, to form the corresponding acridinium (B8443388) salt. nih.gov

Table 1: Synthesis of N-Aryl Acridine Derivatives

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 9-Chloroacridine | Aniline | Phenol, Heat | 9-Anilinoacridine | nih.govorgsyn.org |

| N-Phenylanthranilic acid | - | POCl₃, Heat | 9-Chloroacridine | orgsyn.orgunco.edu |

Synthesis of 3,9-Disubstituted Acridines Bearing 4-Bromophenylamino Groups

Introducing substituents onto the acridine ring in addition to the 9-amino group allows for fine-tuning of the molecule's properties. A key strategy involves using a substituted anthranilic acid as the starting material.

For instance, to create acridines with substitutions at positions like 2, 3, or 4, one can start with a correspondingly substituted N-phenylanthranilic acid. Following the reaction sequence of chlorination with POCl₃ and subsequent condensation with 4-bromoaniline, a 3,9-disubstituted acridine can be obtained. Research has demonstrated the synthesis of various 9-(4-substituted phenyl)aminoacridine-4-carboxylates, showcasing the feasibility of introducing functional groups on the acridine core alongside the desired 9-anilino moiety. researchgate.net Similarly, 2,9-disubstituted acridines have been prepared through a linear six-step sequence starting from commercially available materials, further highlighting the modularity of these synthetic approaches. nih.gov

Methodologies for Introducing Halogenated Phenyl and Heterocyclic Substituents

A wide range of substituents, including other halogenated phenyl groups and various heterocycles, can be incorporated into the acridine structure.

Halogenated Phenyl Groups: The introduction of halogenated phenyl groups at the 9-position is readily achieved by reacting 9-chloroacridine with the corresponding halogenated aniline, as described for 4-bromoaniline. unco.edu For example, 2-chloro-9-phenylacridine (B282092) has been synthesized, demonstrating the versatility of this approach for incorporating different halogen substitution patterns. nih.gov

Heterocyclic Substituents: Heterocyclic moieties can be introduced in several ways. One method involves the reaction of 9-aminoacridine with a halogenated heterocycle, such as a 2-chloropyridine (B119429) derivative bearing electron-withdrawing groups. google.com Another powerful approach is the construction of the acridine ring system with a pre-existing heterocycle. For example, heterocycle-fused acridines, such as pyrido[2,3-c]acridines, can be prepared through the cyclization of corresponding enamine precursors. nih.gov Furthermore, palladium-catalyzed conditions have been developed for the synthesis of 9-aryl-substituted acridines from cyclohexanones and 2-aminobenzophenones, offering a modern route to diverse structures. researchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 4-bromoaniline |

| 9-aminoacridine |

| 9-chloroacridine |

| 9-phenoxyacridine |

| N-(4'-Bromobenzyl)acridine-9-ammonium bromide |

| N-phenylanthranilic acid |

| 2-chloro-9-phenylacridine |

| pyrido[2,3-c]acridines |

| 9-anilinoacridine |

| 4-bromobenzyl bromide |

| 9-(4-substituted phenyl)aminoacridine-4-carboxylates |

| Meisenheimer complex |

| 2-aminobenzophenones |

| Phosphorus oxychloride |

Advanced Characterization Techniques in Structural Elucidation of N 4 Bromophenyl Acridin 9 Amine Derivatives

Spectroscopic Analysis for Molecular Architecture Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the atomic composition, connectivity, and functional groups present in N-(4-bromophenyl)acridin-9-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the proton and carbon environments within the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the acridine (B1665455) core and the bromophenyl ring, as well as a characteristic signal for the amine (N-H) proton. The protons on the acridine moiety would typically appear as a series of multiplets in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons on the 4-bromophenyl ring are expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets, a result of their coupling to adjacent protons. The amine proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The spectrum for this compound would feature numerous signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the bromine (C-Br) would have a characteristic chemical shift, while the carbons directly bonded to the nitrogen atoms would also be readily identifiable. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm the connectivity of the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous 9-anilinoacridine (B1211779) and bromophenyl structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acridine H-1, H-8 | 7.80 - 8.20 (multiplet) | 120.0 - 125.0 |

| Acridine H-2, H-7 | 7.20 - 7.60 (multiplet) | 125.0 - 130.0 |

| Acridine H-3, H-6 | 7.20 - 7.60 (multiplet) | 125.0 - 130.0 |

| Acridine H-4, H-5 | 7.80 - 8.20 (multiplet) | 115.0 - 120.0 |

| Bromophenyl H-2', H-6' | 7.40 - 7.60 (doublet) | 132.0 - 135.0 |

| Bromophenyl H-3', H-5' | 7.10 - 7.30 (doublet) | 120.0 - 123.0 |

| N-H | 9.0 - 10.0 (broad singlet) | - |

| Acridine C-9 | - | 145.0 - 150.0 |

| Acridine Quaternary C | - | 140.0 - 148.0 |

| Bromophenyl C-1' | - | 138.0 - 142.0 |

| Bromophenyl C-4' (C-Br) | - | 115.0 - 118.0 |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound with high precision and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₉H₁₃BrN₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing an exact mass measurement. appchemical.com

The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 348 or 350 amu. A key feature would be the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two prominent peaks for the molecular ion ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom in the molecule.

Analysis of the fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) conditions can further corroborate the proposed structure. Common fragmentation pathways would likely involve the cleavage of the C-N bond between the acridine and bromophenyl moieties. This would lead to fragment ions corresponding to the acridine cation and the bromophenylamino radical, or vice versa.

Table 2: Predicted Mass Spectrometry Fragments for this compound The m/z values reflect the presence of the ⁷⁹Br and ⁸¹Br isotopes where applicable.

| Fragment Ion | Structure | Predicted m/z | Notes |

| [M]⁺ | [C₁₉H₁₃BrN₂]⁺ | 348/350 | Molecular ion, showing 1:1 isotopic pattern for Br |

| [M-Br]⁺ | [C₁₉H₁₃N₂]⁺ | 269 | Loss of bromine radical |

| [C₁₃H₉N₂]⁺ | [Acridin-9-amine]⁺ cation | 194 | Cleavage of the C-N anilino bond |

| [C₆H₅BrN]⁺ | [4-bromoanilino]⁺ cation | 170/172 | Cleavage of the C-N anilino bond |

| [C₁₃H₈N]⁺ | [Acridine]⁺ cation radical | 179 | Loss of the entire amino group |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound would display several characteristic absorption bands confirming its structure. A key feature would be the N-H stretching vibration of the secondary amine, which is expected to appear as a sharp to moderately broad band in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The region between 1500 and 1600 cm⁻¹ would contain characteristic C=C stretching vibrations from both the acridine and bromophenyl aromatic rings. The C-N stretching vibration of the aromatic amine would likely be found in the 1250-1350 cm⁻¹ range. Finally, a moderate to strong absorption band in the lower frequency region (around 500-600 cm⁻¹) could be attributed to the C-Br stretching vibration.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1350 | Medium to Strong |

| C-H Bending (out-of-plane) | Ar-H | 750 - 900 | Strong |

| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium to Strong |

X-ray Crystallography Studies for Solid-State Conformation Analysis

While spectroscopic methods provide invaluable information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles with very high accuracy.

A crystal structure of this compound would confirm the planar nature of the acridine core and the orientation of the 4-bromophenyl substituent relative to it. The dihedral angle between the plane of the acridine system and the plane of the bromophenyl ring would be a key structural parameter.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For acridine derivatives, π-π stacking interactions between the planar aromatic cores are a common and significant feature, often leading to the formation of columnar structures. nih.gov Hydrogen bonding is also expected to play a crucial role. An intermolecular hydrogen bond could form between the amine proton (N-H) of one molecule and the endocyclic nitrogen atom of a neighboring acridine ring, leading to the formation of chains or more complex networks. nih.gov Other weaker interactions, such as C-H···π interactions or halogen bonding involving the bromine atom, could also contribute to the stability of the crystal lattice.

Table 4: Representative Crystallographic Data for an N-Aryl-acridin-9-amine Derivative Data is hypothetical but representative of typical values for this class of compounds.

| Parameter | Description | Typical Value |

| Crystal System | - | Monoclinic or Orthorhombic |

| Space Group | - | P2₁/c or P-1 |

| C(9)-N(10) Bond Length | Bond between acridine C9 and amine nitrogen | 1.35 - 1.38 Å |

| N(10)-C(1') Bond Length | Bond between amine nitrogen and phenyl C1' | 1.40 - 1.44 Å |

| C(4')-Br Bond Length | Bond between phenyl C4' and bromine | 1.88 - 1.92 Å |

| Acridine-Phenyl Dihedral Angle | Torsion angle between the two ring systems | 40 - 70° |

| N-H···N Hydrogen Bond Distance | Distance between amine H and acridine N | 2.8 - 3.2 Å |

| π-π Stacking Distance | Interplanar distance between acridine cores | 3.3 - 3.6 Å |

Computational and Theoretical Studies on N 4 Bromophenyl Acridin 9 Amine Derivatives

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed to understand and predict the interaction between a ligand, such as an N-(4-bromophenyl)acridin-9-amine derivative, and a biological target, typically a protein.

Ligand-Protein Interaction Profiling (e.g., Topoisomerases, Tubulin, Estrogen Receptor Alpha)

The planar acridine (B1665455) core of this compound derivatives makes them prime candidates for intercalation into DNA, a mechanism that can disrupt the function of enzymes that interact with DNA, such as topoisomerases. nih.gov Indeed, molecular docking studies have been pivotal in exploring their potential as inhibitors of these crucial enzymes.

Topoisomerases: Research on 3,9-disubstituted acridines, including an analogue of this compound, has shown that these compounds can interact with both topoisomerase I and topoisomerase IIα. nih.gov Docking simulations with the human topoisomerase I-DNA cleavage complex have revealed that the acridine moiety intercalates into the DNA, while the side chains engage in specific interactions with the enzyme. nih.gov Similarly, docking studies on other acridine derivatives have demonstrated their potential to inhibit topoisomerase IIα by interfering with the enzyme-DNA complex. nih.gov These inhibitors are often classified as "topoisomerase poisons" because they stabilize the transient enzyme-DNA cleavage complex, leading to cell death. nih.gov

Tubulin: Tubulin, the protein subunit of microtubules, is another important target for anticancer drugs. Some compounds containing a 2-amino-4-phenylthiazole (B127512) moiety have been shown to inhibit tubulin polymerization. nih.gov While specific docking studies of this compound with tubulin are not extensively reported, the general principles of targeting the colchicine-binding site on tubulin by aromatic compounds provide a framework for future computational investigations of acridine derivatives against this target.

Estrogen Receptor Alpha (ERα): ERα is a key target in the treatment of hormone-dependent breast cancers. nih.govjmbfs.org Molecular docking has been used to screen for potential ERα inhibitors. nih.govjocms.org Although studies specifically focusing on this compound are scarce, the methodology for docking ligands into the ERα ligand-binding domain is well-established, involving the prediction of interactions with key amino acid residues like Thr347, Arg394, and Glu353. nih.govnih.gov This provides a basis for evaluating the potential of acridine derivatives to act as selective estrogen receptor modulators.

Elucidation of Binding Affinities and Molecular Interaction Modes

Molecular docking not only predicts the binding pose but also provides an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). Furthermore, it elucidates the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

For a series of novel 3,9-disubstituted acridines, including N-{9-[(4-Bromophenyl)amino]acridin-3-yl}-3-(pyrrolidin-1-yl)propanamide, docking simulations into the human Topoisomerase I-DNA complex have provided detailed insights into their interaction modes. nih.gov For instance, the acridine core is positioned within the intercalation cavity, while the aniline (B41778) residue can form non-bonded hydrophobic interactions with residues like Met428. nih.gov The side chains play a crucial role in orienting the molecule and forming additional interactions; for example, electrostatic interactions can occur between a pyrrolidine (B122466) moiety and acidic residues like ASP533. nih.gov

The binding affinities of these derivatives to DNA, a key aspect of their topoisomerase-inhibiting activity, have been determined experimentally and can be correlated with computational findings. The table below presents the DNA binding constants for a series of 3,9-disubstituted acridine derivatives.

| Compound | Substituent at position 9 | Binding Constant (KB) [M-1] |

| 17a | Phenylamino | 2.81 x 104 |

| 17b | [4-(Dimethylamino)phenyl]amino | 3.01 x 104 |

| 17c | (4-Bromophenyl)amino | 4.65 x 104 |

| 17d | (4-Fluorophenyl)amino | 4.98 x 104 |

| 17e | (4-Phenylbutyl)amino | 9.03 x 104 |

| 17f | [4-(4-Fluorophenyl)butyl]amino | 8.32 x 104 |

| 17g | [4-(4-Methoxyphenyl)butyl]amino | 8.13 x 104 |

| 17h | [4-(Biphenyl-4-yl)butyl]amino | 8.99 x 104 |

| 17i | (4-Phenoxybutyl)amino | 6.09 x 104 |

| 17j | [4-(4-Fluorophenoxy)butyl]amino | 5.43 x 104 |

| Data sourced from a study on novel 3,9-disubstituted acridines. nih.gov |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are computational disciplines that correlate the chemical structure of compounds with their biological activities. These methods are invaluable for understanding the structural requirements for a desired biological effect and for designing new, more potent analogues.

Correlation of Calculated Physicochemical Descriptors with Observed Biological Activity

QSAR studies involve the calculation of various physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) and establishing a mathematical relationship between these descriptors and the observed biological activity.

For acridine derivatives, a key finding is the correlation between lipophilicity (often expressed as LogP) and their ability to stabilize the intercalation complex with DNA. nih.gov A study on 3,9-disubstituted acridines, including the bromo derivative 17c, found a strong correlation between lipophilicity and the stability of the DNA complex. nih.gov This suggests that the DNA binding ability of such compounds can be, at least in part, attributed to their hydrophobic character. nih.gov However, for other derivatives, structural specificity also plays a significant role. nih.gov

Predictive Modeling for the Design of Novel this compound Analogues

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of yet-to-be-synthesized compounds. This predictive power is a cornerstone of rational drug design, allowing for the in silico screening of virtual libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. By understanding the key structural features that enhance activity—be it specific substituent patterns, electronic properties, or steric bulk—researchers can design novel this compound analogues with improved therapeutic potential.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interaction Assessment

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the complex and the dynamic nature of the interactions.

MD simulations have been employed to study the binding of acridine derivatives to DNA. nih.gov These studies can reveal how the ligand and the DNA molecule adapt to each other upon binding and can help to understand the stability of the intercalation complex. nih.gov For instance, simulations can show whether a diacridine molecule can span one or two base pairs when bisintercalating into the DNA helix. nih.gov

In the context of enzyme inhibition, MD simulations can be used to assess the stability of the ligand within the active site of the target protein, such as topoisomerase. nih.gov By simulating the complex over a period of time, researchers can observe conformational changes and identify key interactions that are maintained throughout the simulation, providing a more robust understanding of the binding mechanism. nih.gov This information is critical for the rational design of inhibitors with enhanced binding affinity and prolonged residence time in the target's active site.

In Silico Prediction of Pharmacokinetic Properties and Metabolic Fate

The evaluation of pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is a critical phase in the drug discovery and development process. researchgate.net Unfavorable ADME profiles are a significant cause of late-stage clinical trial failures. Consequently, the use of computational, or in silico, models to predict these properties at an early stage has become an indispensable tool, offering the potential to reduce the time and resources invested in compounds destined to fail. researchgate.netnih.gov This section explores the computationally predicted pharmacokinetic properties and metabolic fate of this compound and its derivatives, based on established predictive methodologies.

In silico ADME predictions are frequently performed using a variety of computational models, including quantitative structure-activity relationship (QSAR) models, which correlate molecular descriptors with pharmacokinetic behaviors. researchgate.net For novel compounds like this compound, these predictions provide a foundational understanding of their likely behavior in vivo.

Several key parameters are assessed to build a comprehensive ADME profile. These include physicochemical properties that influence absorption, such as lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors, often evaluated against criteria like Lipinski's Rule of Five. nih.govnih.gov Furthermore, predictions extend to distribution characteristics, such as plasma protein binding and the ability to cross the blood-brain barrier. nih.gov

The metabolic fate of a compound is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.govnih.gov In silico models can predict the likelihood of a compound being a substrate or inhibitor of specific CYP isoforms, such as CYP3A4 and CYP2D6, which are responsible for the metabolism of a vast number of xenobiotics. nih.gov Predicting the sites of metabolism (SOMs) on a molecule is also a key aspect of these computational studies, helping to identify potential metabolites. nih.gov

For the parent compound, this compound, and its conceptual derivatives, a hypothetical ADME profile can be constructed based on computational tools and data from structurally related molecules. The following table summarizes the predicted pharmacokinetic parameters.

| Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Lipinski's Rule of Five | Likely to comply | Good potential for oral bioavailability. nih.gov |

| Gastrointestinal Absorption | High | Readily absorbed from the gut. als-journal.com |

| Caco-2 Permeability | Moderate to High | Indicates good intestinal membrane permeation. mdpi.com |

| Distribution | ||

| Plasma Protein Binding | High | May have a prolonged duration of action. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Potential for central nervous system activity. nih.gov |

| Metabolism | ||

| CYP450 Substrate | Likely substrate for CYP3A4 and CYP2D6 | Undergoes hepatic metabolism. nih.gov |

| CYP450 Inhibition | Potential for inhibition | Risk of drug-drug interactions. researchgate.net |

| Excretion | ||

| Renal Excretion | Low | Primarily cleared through metabolism. |

| Toxicity | ||

| Ames Test | Potential for mutagenicity | Further in vitro testing required. nih.gov |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. mdpi.com |

The metabolic fate of this compound is anticipated to involve several key transformations mediated by cytochrome P450 enzymes. The most probable sites of metabolism would be the electron-rich positions of the acridine ring system and the phenyl ring. Hydroxylation is a common metabolic pathway for such aromatic systems. nih.gov The bromine substituent on the phenyl ring may also influence the metabolic profile, potentially undergoing dehalogenation or directing metabolism to other sites.

It is crucial to recognize that in silico predictions are probabilistic and require experimental validation. nih.gov However, they provide invaluable guidance for prioritizing and designing compounds with more favorable pharmacokinetic profiles, thereby accelerating the journey from a chemical entity to a potential therapeutic agent.

Preclinical Biological Evaluation of N 4 Bromophenyl Acridin 9 Amine Derivatives

In Vitro Antiproliferative and Cytotoxic Activity against Cancer Cell Lines

The evaluation of the anticancer potential of novel compounds is a cornerstone of drug discovery. Derivatives of N-(4-bromophenyl)acridin-9-amine have been subjected to rigorous in vitro testing to determine their ability to inhibit the growth of and kill cancer cells. These studies are crucial for identifying promising candidates for further development.

Screening against Comprehensive Human Tumor Cell Line Panels (e.g., NCI-60)

A key initial step in assessing the anticancer activity of a compound is to screen it against a broad panel of human tumor cell lines. The National Cancer Institute's 60 human tumor cell line panel (NCI-60) is a widely used platform for this purpose, representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. nih.gov

While specific NCI-60 screening data for this compound itself is not detailed in the provided search results, the methodology of the NCI-60 screen is well-established. Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines. cancer.gov If significant growth inhibition is observed, the compound then undergoes a more detailed five-dose concentration screening to determine parameters such as the GI₅₀ (concentration causing 50% growth inhibition). nih.govcancer.gov This broad screening approach helps to identify patterns of activity and potential mechanisms of action.

Cell Viability and Growth Inhibition Assays (e.g., MTT Assay, Growth Percent Calculation)

To quantify the cytotoxic and antiproliferative effects of these compounds, researchers employ various in vitro assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. arabjchem.orgnih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

The results of these assays are often expressed as the IC₅₀ or CTC₅₀ value, which represents the concentration of the compound required to inhibit cell growth or induce cytotoxicity by 50%. arabjchem.orgnih.gov For example, in a study of 9-aminoacridine (B1665356) derivatives, the CTC₅₀ values against A-549 and HeLa cell lines were determined using the MTT assay. arabjchem.org

The NCI-60 screening protocol uses a sulforhodamine B (SRB) assay to determine cell density, and the results are reported as a percentage of growth relative to untreated control cells. cancer.gov This allows for the calculation of the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill). cancer.gov

| Cell Line | Compound Type | Assay | Endpoint | Result | Reference |

| A549 (Lung) | 9-acridinyl amino acid derivative | MTT | IC₅₀ | ~ 6 µM | nih.gov |

| HeLa (Cervical) | 9-aminoacridine derivative | MTT | CTC₅₀ | 13.75 µg/ml | arabjchem.org |

| A-549 (Lung) | 9-aminoacridine derivative | MTT | CTC₅₀ | 18.75 µg/ml | arabjchem.org |

| MCF-7 (Breast) | 9(10H)-acridinone-1,2,3-triazole derivative | Not Specified | IC₅₀ | 11.0 ± 4.8 µM | nih.gov |

| HeLa (Cervical) | 9-aminoacridine-4-carboxamide derivative | MTT | CTC₅₀ | 47.50 µg/ml | arabjchem.org |

| A-549 (Lung) | 9-aminoacridine-4-carboxamide derivative | MTT | CTC₅₀ | 100 µg/ml | arabjchem.org |

Table 1: In Vitro Antiproliferative and Cytotoxic Activity of Acridine (B1665455) Derivatives

Analysis of Cell Cycle Perturbations and Apoptosis Induction

Understanding the mechanism by which a compound exerts its anticancer effects is crucial. Acridine derivatives are well-known DNA intercalating agents, a property that can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govarabjchem.org

Studies have shown that certain 9-acridinyl amino acid derivatives can cause a G2/M block in the cell cycle, while others induce apoptosis independently of cell cycle regulation. nih.gov For instance, one study found that a novel acridine-core naphthoquinone compound promoted cell death by apoptosis in oral squamous cell carcinoma cells. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells. nih.gov

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, acridine derivatives have a long history as antimicrobial agents. oaji.net The evaluation of their efficacy against a range of bacterial pathogens is an important area of research.

Antibacterial Activity against Gram-positive and Gram-negative Bacterial Strains

The antibacterial activity of this compound derivatives and related compounds is typically assessed against a panel of both Gram-positive and Gram-negative bacteria. Common strains used for testing include Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). oaji.netnih.gov

The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com The Kirby-Bauer disk diffusion method is another common technique to assess antimicrobial susceptibility. mdpi.com

Research has shown that acridine derivatives can be effective against both Gram-positive and Gram-negative bacteria. oaji.net For example, 9-aminoacridine (9-AA) has demonstrated strong antimicrobial effects against Klebsiella pneumoniae, a Gram-negative bacterium. nih.gov In one study, certain N,N-disubstituted aminothiazoles, which can be considered related structures, showed antibacterial activity against Staphylococcus aureus and Mycobacterium luteum. arkat-usa.org Another study on 2-amino-1,4-naphthoquinone derivatives reported activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net

| Bacterial Strain | Compound Type | Activity | Reference |

| E. coli | N10-alkyl substituted acridin-9-one | Comparable to ciprofloxacin | oaji.net |

| B. subtilis | N10-alkyl substituted acridin-9-one | Comparable to ciprofloxacin | oaji.net |

| K. pneumoniae | 9-aminoacridine | MICs from 8 to 16 µg/mL | nih.gov |

| S. aureus | N,N-disubstituted aminothiazole | MIC 125 µg/mL | arkat-usa.org |

| K. pneumoniae (β-lactamase positive) | 2-amino-1,4-naphthoquinone derivative | MIC of 31.2 µg mL-1 | researchgate.net |

Table 2: Antibacterial Activity of Acridine and Related Derivatives

Antifungal Activity against Fungal Pathogens

Derivatives of this compound have demonstrated notable antifungal properties. One such derivative, 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7), has been a subject of in vitro and in vivo studies. nih.gov In vitro tests revealed that RCK7 exhibits more potent antifungal activity than commonly used antifungal drugs, fluconazole (B54011) and ketoconazole (B1673606), against Aspergillus niger, Cryptococcus neoformans, and Trichophyton mentagrophyte. nih.gov

Further in vivo evaluation in a systemic Candida albicans infection model in mice showed promising results. The therapeutic efficacy of RCK7 was assessed by monitoring the survival rate of infected mice. The ED50 of intraperitoneally administered RCK7 was found to be 2.05 ± 0.30 mg/kg, significantly lower than that of ketoconazole, which was 8.00 ± 0.73 mg/kg. nih.gov When administered intravenously at its ED50, RCK7 reduced the colony counts of Candida albicans in the liver at 7 and 14 days, comparable to ketoconazole at its ED50. nih.gov Moreover, the survival rates of mice treated with RCK7 were better than those treated with ketoconazole after 14 days, suggesting its potential as a potent antifungal agent. nih.gov

Other studies on acridine derivatives have also highlighted their antifungal potential. For instance, a new 1-nitro-9-aminoacridine (B1201617) derivative has been shown to target yeast topoisomerase II and overcome fluconazole resistance. nih.gov Specifically, certain derivatives demonstrated activity against fluconazole-resistant C. albicans strains with MIC values ranging from 16-64 μg/mL. nih.gov These findings underscore the potential of the acridine scaffold in developing new antifungal agents.

Table 1: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound/Derivative | Fungal Pathogen | Activity Metric | Result |

| 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7) | Aspergillus niger, Cryptococcus neoformans, Trichophyton mentagrophyte | MIC | More potent than fluconazole and ketoconazole nih.gov |

| 6-[(N-4-bromophenyl)amino]-7-chloro-5,8-quinolinedione (RCK7) | Candida albicans (in vivo) | ED50 (intraperitoneal) | 2.05 ± 0.30 mg/kg nih.gov |

| Ketoconazole (Control) | Candida albicans (in vivo) | ED50 (intraperitoneal) | 8.00 ± 0.73 mg/kg nih.gov |

| 1-nitro-9-aminoacridine derivatives (IE6) | Fluconazole-resistant C. albicans | MIC | 16-64 μg/mL nih.gov |

Antiviral Activity Studies

The antiviral properties of acridine derivatives have also been investigated. One study synthesized nine bis-acridine derivatives and tested their activity against Herpes Simplex Virus (HSV). nih.gov Two of these compounds showed high protective activity in Vero cells against HSV infection. nih.gov A key structural feature for this activity was the presence of a pentamethylene linker. nih.gov

Another acridine derivative, 4'-(9-acridinylamino)-methanesulfon-m-aniside (SN11841), has been evaluated for its antiviral effects. nih.gov It was found to inhibit Rauscher leukemia virus (RLV)-induced splenomegaly in mice. nih.gov In tissue culture, SN11841 demonstrated antiviral activity against vaccinia virus but was inactive against herpes simplex (Type 1), vesicular stomatitis, encephalomyocarditis, or reoviruses. nih.gov

Table 2: Antiviral Activity of Acridine Derivatives

| Compound/Derivative | Virus | Activity |

| Bis-acridine derivatives (with pentamethylene linker) | Herpes Simplex Virus (HSV) | High protective activity in Vero cells nih.gov |

| 4'-(9-acridinylamino)-methanesulfon-m-aniside (SN11841) | Rauscher leukemia virus (RLV) | Inhibition of splenomegaly in mice nih.gov |

| 4'-(9-acridinylamino)-methanesulfon-m-aniside (SN11841) | Vaccinia virus | Antiviral activity in tissue culture nih.gov |

Antiparasitic and Antimalarial Activity Investigations

Acridine derivatives have a long history as antimalarial agents, with quinacrine (B1676205) being one of the first synthetic antimalarials. nih.gov Research in this area continues, with a focus on overcoming drug resistance. A series of 9-anilinoacridines have shown significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values of ≤ 0.2 μM. nih.gov The most active compounds in this series typically have 3,6-diamino substitutions on the acridine ring. nih.gov

Recent studies have also explored N-(9-acridinyl) amino acid derivatives for their activity against Toxoplasma gondii. nih.gov The anti-T. gondii activity, measured as a reduction in viable tachyzoites, ranged from 0 to 33.3%. nih.gov One derivative showed activity comparable to standard treatment options while maintaining acceptable cytotoxicity. nih.gov Key factors influencing both toxicity and activity were identified as esterification, the presence of aromatic substituents, and the length of the amino acid side chain. nih.gov

Table 3: Antiparasitic and Antimalarial Activity of Acridine Derivatives

| Compound/Derivative | Parasite | Activity Metric | Result |

| 9-Anilinoacridines | Plasmodium falciparum (chloroquine-resistant) | IC50 | ≤ 0.2 μM nih.gov |

| N-(9-acridinyl) amino acid derivatives | Toxoplasma gondii | Reduction in viable tachyzoites | 0 - 33.3% nih.gov |

Anti-Prion Activity in Cellular Models of Prion Replication

The potential of acridine derivatives to combat prion diseases has been explored in various studies. Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the cellular prion protein (PrPC) into its misfolded, infectious isoform (PrPSc). nih.gov

One approach to discovering anti-prion compounds involves screening for molecules that inhibit the accumulation of PrPSc in infected cells. nih.gov While specific data on this compound is limited in this context, related acridine compounds have been investigated. For instance, 9-aminoacridine derivatives have been studied for their anti-prion properties. researchgate.net

A study on acylthiosemicarbazides, another class of compounds, demonstrated significant inhibition of prion aggregation in vitro. nih.gov This highlights a potential mechanism for anti-prion activity that could be relevant to acridine derivatives. Furthermore, some anti-prion drugs have been tested in knock-in mouse models of inherited prion diseases, though with limited success in improving survival. plos.org

Investigation of Anti-inflammatory Properties through In Vitro Models

Acridine derivatives have been evaluated for their anti-inflammatory effects. A study on novel N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives demonstrated their potential as anti-inflammatory agents. ijpsonline.com The anti-inflammatory activity was assessed using the carrageenan-induced rat hind paw edema method. ijpsonline.com Among the tested compounds, derivatives with chloro and fluoro substituents on the phenyl ring displayed potent activity compared to standard drugs. ijpsonline.com

Another study focused on 9-aminoacridine (9-AA) and its derivatives. researchgate.net While 9-AA itself has anti-inflammatory effects, it is also highly cytotoxic. researchgate.net To address this, novel 9-AA derivatives were synthesized. One derivative, 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one, showed relatively low toxicity and retained anti-inflammatory activity. researchgate.net This compound was found to inhibit the gene expression of pro-inflammatory factors and promote the expression of anti-inflammatory factors, potentially through the NR4A1/Interleukin-10 (IL-10)/suppressors of cytokine signalling 3 (SOCS3) signaling pathway. researchgate.net

Table 4: Anti-inflammatory Activity of Acridine Derivatives

| Compound/Derivative | In Vitro Model | Key Finding |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine | Carrageenan-induced rat hind paw edema | Potent anti-inflammatory activity ijpsonline.com |

| N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine | Carrageenan-induced rat hind paw edema | Potent anti-inflammatory activity ijpsonline.com |

| 9-amino-8-bromo-3,4-dihydroacridin-1(2H)-one | - | Retained anti-inflammatory activity with low toxicity researchgate.net |

Assessment of Analgesic Activity in Preclinical Models

The analgesic potential of acridine derivatives has also been explored. The same study that investigated the anti-inflammatory properties of N-(5-substituted phenyl-1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives also assessed their analgesic activity using the acetic acid-induced writhing method in mice. ijpsonline.com The derivatives with chloro and fluoro substituents, which showed potent anti-inflammatory effects, also demonstrated significant analgesic activity. ijpsonline.com

Another study evaluated the antinociceptive effects of N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), a 9-aminoacridine derivative. frontiersin.org ACS-AZ was effective in both the hot plate and formalin tests in mice, which are characteristic of centrally acting analgesics. frontiersin.org Further investigation revealed that the antinociceptive effect of ACS-AZ is primarily mediated by μ1-opioid receptors. frontiersin.org

Table 5: Analgesic Activity of Acridine Derivatives

| Compound/Derivative | Preclinical Model | Key Finding |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine | Acetic acid-induced writhing (mice) | Potent analgesic activity ijpsonline.com |

| N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl) acridin-9-amine | Acetic acid-induced writhing (mice) | Potent analgesic activity ijpsonline.com |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ) | Hot plate and formalin tests (mice) | Effective antinociceptive activity mediated by μ1-opioid receptors frontiersin.org |

Structure Activity Relationship Sar Investigations of N 4 Bromophenyl Acridin 9 Amine Analogues

Influence of Substituents on the 4-Bromophenyl Moiety on Biological Activity

Impact of Halogen Atom Identity and Position

The identity and placement of halogen atoms on the anilino ring significantly modulate the biological profile of acridine (B1665455) derivatives. Studies have shown that electron-withdrawing groups, including halogens, are generally favorable for both DNA binding and anticancer activity. mdpi.comresearchgate.net The specific halogen atom plays a distinct role.

In a comparative study of acridine-based N-acylhydrazone derivatives, the biological effects varied depending on the halogen present on the phenyl ring. The order of decreasing metabolic activity against the A549 lung cancer cell line was found to be: Fluoro > Hydrogen (unsubstituted) > Chloro > Bromo . mdpi.com The fluoro-substituted derivative also exhibited the strongest interaction with calf thymus DNA (ctDNA), with the highest binding constant (Kb) in the series, suggesting that the high electronegativity and small size of fluorine may optimize interactions with biological targets. mdpi.com The presence of fluoro substituents has been noted in other classes of compounds to increase antitumor potency. tandfonline.com

The position of the halogen is also crucial. While the 4-position (para) is common, substitutions at other positions can alter the molecule's conformation and ability to interact with its target.

Table 1: Effect of Halogen Substitution on Biological Activity of Acridine Analogues

| Substituent (at para-position) | Relative Metabolic Activity (A549 cells) | DNA Binding Constant (Kb) | Reference |

| -F | Highest | 3.18 x 10³ M⁻¹ | mdpi.com |

| -H | High | 2.91 x 10³ M⁻¹ | mdpi.com |

| -Cl | Moderate | 2.59 x 10³ M⁻¹ | mdpi.com |

| -Br | Lowest | 2.15 x 10³ M⁻¹ | mdpi.com |

Effects of Electron-Withdrawing and Electron-Donating Groups on the Phenyl Ring

The electronic nature of substituents on the phenyl ring is a key determinant of activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aniline (B41778) nitrogen and the entire ring system, which in turn affects basicity and interaction capabilities. afit.edudoubtnut.com

Generally, EWGs such as nitro (-NO₂), chloro (-Cl), and fluoro (-F) on the phenyl ring are associated with enhanced DNA binding and anticancer activity. mdpi.comresearchgate.net For instance, 9-anilinoacridines bearing SO₂-containing moieties (potent EWGs) have been identified as powerful inhibitors of human DNA topoisomerase II. In contrast, EDGs like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) tend to result in only moderate activity. mdpi.com

However, the relationship is not always straightforward. In some 4-anilino-2-phenylquinoline derivatives, a hydrogen-bonding accepting group at the para-position of the anilino ring, such as an acetyl group (-COCH₃) or its corresponding oxime, was found to be crucial for cytotoxicity. nih.gov This suggests that specific interactions, like hydrogen bonding, can be as important as the general electron-withdrawing or -donating character of the substituent.

Table 2: Influence of Electronic Group Type on Phenyl Ring on Anticancer Activity

| Group Type | Representative Substituents | General Effect on Anticancer Activity | Reference |

| Electron-Withdrawing | -F, -Cl, -Br, -NO₂ | Favorable for DNA binding and activity | mdpi.comresearchgate.net |

| Electron-Donating | -OH, -OCH₃ | Moderate activity | mdpi.com |

| H-bond Accepting | -COCH₃, -C=NOH | Crucial for cytotoxicity in some scaffolds | nih.gov |

Role of the Acridine Core Substitution Pattern

Modifications to the tricyclic acridine ring system itself offer another major avenue for optimizing biological activity.

Significance of Substituents at Various Positions (e.g., 2, 3, 6, 9) on the Acridine Ring

The location of substituents on the acridine core profoundly impacts the molecule's properties. Various positions have been explored, with notable effects on antitumor activity.

Positions 3 and 6: These positions are often substituted in pairs. For instance, 3,6-disubstituted acridines have been extensively studied. mdpi.com The introduction of groups at these positions can enhance DNA binding and influence enzyme inhibition.

Position 4: Acridine-4-carboxamides are a well-known class of DNA intercalators with significant antitumor properties. nih.gov The side chain attached to the carboxamide group at this position can be modified to tune DNA affinity and biological response. nih.gov

Other Positions: Substitution at positions like 2 and 5 has also been investigated. Studies have shown that the antitumor potency can sometimes vary more significantly with the position of the substituent rather than its chemical nature. nih.gov For example, comparing 5-methylacridine-4-carboxylic (B1253512) acid derivatives to their unsubstituted acridine-4-carboxylic acid counterparts revealed that the 5-methyl substitution led to more active compounds with high, though non-specific, affinity for DNA. mdpi.com

Correlation of Lipophilicity with Biological Activity and DNA Interaction Affinity

Lipophilicity, often expressed as LogP, is a critical physicochemical property that governs a drug's ability to cross cell membranes and interact with hydrophobic pockets in biological targets. In the context of acridine derivatives, its role is complex.

A study on a series of 3,9-disubstituted acridines found a strong positive correlation (R² ≈ 0.9) between lipophilicity (LogP) and the DNA binding constant (KB). mdpi.com This indicates that more lipophilic compounds are better able to stabilize the intercalation complex with DNA, likely due to more favorable hydrophobic and π-π stacking interactions between the acridine core and the DNA base pairs. mdpi.com

Interestingly, the same study found no correlation between lipophilicity and cytostatic activity (GI₅₀) against cancer cell lines. mdpi.com This suggests that while lipophilicity is crucial for the initial DNA binding event, the ultimate cell-killing effect is dependent on other factors, such as the precise interactions with topoisomerase enzymes or other cellular targets. It highlights that DNA intercalation affinity alone does not always translate directly to cytotoxicity. mdpi.com

Significance of the Amino Linker and Side Chain Modifications

The length and rigidity of the linker are critical. For instance, in bis-acridines where two acridine chromophores are connected by a linker, short and conformationally rigid linkers tend to favor mono-intercalation (only one acridine unit binds), whereas longer, more flexible chains allow for bis-intercalation (both units bind). nih.gov In one study of 3,9-disubstituted acridines, the inhibitory effect on topoisomerase was found to decrease as the length of the linker chain between the acridine and a terminal benzene (B151609) ring increased. mdpi.com

The chemical nature of the linker is also important. Replacing a simple amino linker with a urea (B33335) linkage to connect a phenyl N-mustard moiety to a 9-anilinoacridine (B1211779) scaffold resulted in agents with potent cytotoxicity and in vivo antitumor efficacy. nih.gov

Modifications to side chains elsewhere on the molecule also have a profound impact. Introducing a lysylglycyl peptide side chain to a 4-(9-acridinylamino)aniline (B1219145) derivative was shown to increase its affinity for DNA, suggesting that the basic amino group of lysine (B10760008) provides an additional anchoring point to the phosphate (B84403) backbone of DNA. nih.gov Similarly, modifying acridine-4-carboxamides with side chains containing various basic motifs has been used to tune the thermal stability of DNA duplexes. nih.gov These findings underscore the importance of the linker and side chains in modulating the orientation and stability of the drug-DNA complex, which is essential for biological activity. mdpi.comnih.gov

Impact of Alkyl Linker Length and Branching

The length and branching of the alkyl linker that connects the acridine core to a terminal amino group play a pivotal role in the anticancer activity of N-phenylacridin-9-amine analogues. Studies on related 9-aminoacridine (B1665356) derivatives have demonstrated that the length of the alkyl chain can significantly affect the cytotoxic and antiproliferative properties of these molecules.

Research on a series of 9-acridinyl amino acid derivatives with linear aliphatic side chains has shown that there is an optimal length for the alkyl linker. nih.gov Derivatives with very short or very long side chains tend to exhibit diminished activity. For instance, in a study of 9-acridinyl amino acid derivatives, compounds with intermediate-length side chains (four to eight carbons) were found to be the most potent against various cancer cell lines, including K562 and A549. nih.gov In contrast, derivatives with very long linear side chains were found to be unfavorable for antiproliferative activity. nih.gov

The branching of the alkyl linker also has a discernible impact on biological activity. Increased steric hindrance near the acridine ring or along the linker can influence the compound's ability to interact with its biological target, which for many acridines is DNA or topoisomerase enzymes. While specific data on branched alkyl linkers for N-(4-bromophenyl)acridin-9-amine is limited, general principles from related compound series suggest that branching can modulate activity, sometimes leading to a decrease in potency due to steric clashes that hinder optimal binding.

The following table summarizes the effect of the alkyl linker length on the anticancer activity of a series of 9-acridinyl amino acid derivatives against the A549 lung cancer cell line.

| Compound ID | Alkyl Linker Structure | IC50 (µM) on A549 cells |

| Compound A | -(CH2)3- | > 20 |

| Compound B | -(CH2)4- | ~ 6 |

| Compound C | -(CH2)5- | ~ 6 |

| Compound D | -(CH2)7- | < 20 |

| Compound E | -(CH2)10- | > 20 |

Data synthesized from studies on 9-acridinyl amino acid derivatives. nih.gov

Role of Distal Tertiary Amino Group Variations

The nature of the terminal amino group at the distal end of the alkyl linker is another crucial determinant of the anticancer activity of N-phenylacridin-9-amine analogues. This basic group is often important for the compound's solubility, cellular uptake, and interaction with acidic residues in the binding sites of target enzymes or the phosphate backbone of DNA.

Variations in the substitution pattern of the distal amino group, particularly the transition from primary to secondary or tertiary amines, can have a profound effect on cytotoxicity. For many anticancer agents, a terminal tertiary amino group is favored as it can be protonated at physiological pH, leading to a cationic species that can engage in electrostatic interactions with biological targets.

In studies of related 9-anilinoacridine derivatives, the presence of a side chain containing a terminal N,N-dimethylamino or N,N-diethylamino group has been shown to be beneficial for activity. The specific nature of the alkyl groups on the tertiary nitrogen can influence the compound's lipophilicity and steric profile, which in turn affects its pharmacokinetic and pharmacodynamic properties.

Systematic studies on related quinoline-based anticancer agents have also highlighted the importance of the distal tertiary amino group. For instance, variations from a simple dimethylamino group to larger cyclic amines like piperidine (B6355638) or morpholine (B109124) can modulate the activity and selectivity of the compounds. While direct SAR data for this compound with a wide range of distal tertiary amino groups is not extensively published, the general consensus in the field underscores the importance of an ionizable amino function for potent anticancer activity.

Pharmacophore Elucidation and Design Principles for Optimized Activity

The elucidation of a pharmacophore model for a class of compounds is a critical step in rational drug design, providing a three-dimensional representation of the essential structural features required for biological activity. For this compound analogues and related anticancer acridines, a general pharmacophore model can be conceptualized based on the accumulated SAR data.

A typical pharmacophore for this class of compounds would include:

A planar, polycyclic aromatic system: The tricyclic acridine core is a fundamental feature, acting as a DNA intercalating moiety. Its ability to stack between base pairs of the DNA double helix is a key mechanism of action for many acridines.

A hydrogen bond donor: The secondary amine linking the acridine core to the phenyl ring (at position 9) is an important hydrogen bond donor, crucial for interaction with the target.

An aryl ring: The N-phenyl substituent can engage in various interactions, including pi-pi stacking and hydrophobic interactions, within the binding pocket. The substitution pattern on this ring, such as the 4-bromo group, significantly modulates the electronic and steric properties, thereby influencing activity.

A flexible linker: The alkyl chain connecting the acridine scaffold to a basic amino group provides the necessary flexibility for the molecule to adopt an optimal conformation for binding.

A positively ionizable feature: The distal tertiary amino group, which is protonated at physiological pH, serves as a key interaction point with the negatively charged phosphate backbone of DNA or with acidic amino acid residues in enzymes like topoisomerase II.

Design principles for optimizing the anticancer activity of this compound analogues based on this pharmacophore model include:

Maintaining the planarity of the acridine ring system: This is essential for effective DNA intercalation.

Optimizing the electronic properties of the N-phenyl ring: The presence of electron-withdrawing groups, such as the bromine atom at the 4-position, can enhance activity.

Fine-tuning the length and flexibility of the alkyl linker: An optimal linker length (typically 2-4 carbon atoms) is required to position the terminal amino group correctly for interaction with its target.

Incorporating a basic terminal amino group: A tertiary amine is generally preferred to ensure protonation and strong electrostatic interactions. The nature of the alkyl substituents on this nitrogen can be varied to modulate lipophilicity and cellular uptake.

By adhering to these design principles, medicinal chemists can rationally design and synthesize novel this compound analogues with improved potency and selectivity as potential anticancer agents.

Future Research Directions and Translational Potential

Rational Design and Synthesis of Novel N-(4-bromophenyl)acridin-9-amine Analogues

The rational design and synthesis of new analogues based on the this compound structure is a primary focus for enhancing its therapeutic profile. Structure-activity relationship (SAR) studies are crucial in guiding these modifications to improve potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies involve chemical modification at various positions on the acridine (B1665455) core and the N-phenyl ring.

Future synthetic efforts will likely concentrate on:

Acridine Ring Substitutions: Introducing electron-donating or electron-withdrawing groups onto the tricyclic acridine system can significantly alter the molecule's electronic environment, potentially enhancing its interaction with biological targets. rsc.org

N-Phenyl Ring Modifications: The 4-bromo substituent on the phenyl ring serves as a key point for modification. Replacing the bromine with other halogens, alkyl, alkoxy, or nitro groups can systematically probe the effects on biological activity.

Side-Chain Elaboration: Attaching diverse side chains, including polyamines, peptides, or other pharmacophores, to the acridine nucleus can improve target specificity and introduce novel mechanisms of action.

These synthetic explorations aim to create a new generation of acridine derivatives with superior efficacy and reduced off-target effects.

| Modification Target | Synthetic Strategy | Desired Outcome | Reference Example |

| Acridine Core | Nucleophilic aromatic substitution | Enhanced target binding, improved solubility | Introduction of iodo groups for radionuclide therapy nih.gov |

| N-Phenyl Ring | Buchwald-Hartwig cross-coupling | Increased potency, altered selectivity | Synthesis of various 4-aryl substituted analogues |

| C9-Amine Linker | Addition of functionalized side-chains | Targeted delivery, novel mechanisms | Conjugation to platinum complexes nih.gov |

Exploration of Synergistic Effects in Combination Therapies

The potential for this compound to work in concert with other therapeutic agents is a highly promising research direction. Combination therapy is a cornerstone of modern medicine, particularly in oncology and infectious diseases, as it can enhance efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. nih.gov

A notable example is the demonstrated synergistic effect of 9-aminoacridine (B1665356) (9-AA) with the antibiotic rifampin against multidrug-resistant Klebsiella pneumoniae. nih.gov Mechanistic studies suggest that 9-AA disrupts the bacterial proton motive force and interacts with bacterial DNA, potentially increasing the susceptibility of the pathogen to rifampin. nih.gov This suggests that this compound analogues could be developed as adjuvants to rescue the efficacy of existing antibiotics against resistant strains.

Furthermore, in cancer treatment, the DNA-intercalating properties of acridines could be leveraged to sensitize tumor cells to DNA-damaging agents or radiation. nih.gov Investigating combinations with targeted therapies that inhibit parallel survival pathways could also reveal potent synergistic interactions, a key strategy for tackling the complexity of cancer. nih.gov

Development of Advanced Drug Delivery Systems for Targeted Efficacy

A significant hurdle in the clinical translation of many potent compounds, including acridine derivatives, is their often-poor water solubility and potential for systemic toxicity. Advanced drug delivery systems (DDS) offer a powerful strategy to mitigate these issues, enhancing therapeutic efficacy by ensuring the drug reaches its intended target while sparing healthy tissues. mdpi.comsemanticscholar.org

Recent research has successfully demonstrated the encapsulation of a platinum-acridine hybrid agent into pH and thermo dual stimulus-responsive liposome nanoparticles. nih.gov This formulation not only improved the solubility of the compound but also enabled triggered release under specific conditions characteristic of the tumor microenvironment (low pH and elevated temperature). nih.gov Other lipid-based nanocarriers, such as solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), are also being explored for topical and systemic delivery. mdpi.com

Future work in this area could involve:

Ligand-Targeted Nanoparticles: Functionalizing the surface of nanoparticles or liposomes with targeting moieties like antibodies or peptides that recognize specific receptors on cancer cells. google.com

Prodrug Approaches: Designing inactive prodrugs of this compound that are selectively activated at the disease site by specific enzymes or microenvironmental conditions. researchgate.net

Polymer Conjugation: Attaching the acridine compound to biocompatible polymers to improve its pharmacokinetic profile and circulation time.

Deeper Elucidation of Mechanistic Pathways at the Cellular and Subcellular Levels

While DNA intercalation and topoisomerase inhibition are the classical mechanisms of action for acridine compounds, recent evidence reveals a more complex and multifaceted biological activity profile. eurekaselect.comnih.gov A deeper understanding of these pathways is essential for rational drug development and identifying new therapeutic opportunities.

Studies on 9-aminoacridine (9-AA) have shown that its biological effects cannot be fully explained by its impact on DNA metabolism alone. nih.gov Compelling research has identified ribosome biogenesis as a key target. 9-AA was found to rapidly inhibit both the transcription of ribosomal RNA (rRNA) by RNA Polymerase I and the subsequent post-transcriptional processing of pre-rRNA. nih.gov This is significant as cancer cells, with their high demand for protein synthesis, are particularly vulnerable to inhibitors of ribosome biogenesis. The mechanism appears to involve the ability of 9-AA to bind directly to RNA, interfering with its maturation. nih.gov

Other non-canonical mechanisms that warrant further investigation for this compound include:

Modulation of Signaling Pathways: Reports indicate that 9-aminoacridine derivatives can induce p53 function and suppress NF-κB activity, often without causing detectable DNA damage. google.comnih.govfrontiersin.org The effect on other critical cancer-related pathways, such as PI3K/AKT/mTOR, also requires deeper study. nih.govfrontiersin.org

Lysosomotropic Properties: The acridine scaffold is known to accumulate in lysosomes, an acidic organelle. This property can be exploited to overcome P-glycoprotein-mediated multidrug resistance. researchgate.net

Expanding the Scope of Therapeutic Applications and Biological Targets

The broad spectrum of biological activity associated with the 9-aminoacridine scaffold suggests that the therapeutic applications of this compound could extend far beyond oncology. rsc.orgnih.gov Systematic screening against diverse biological targets and in various disease models is a critical direction for future research.

Promising areas for expansion include: